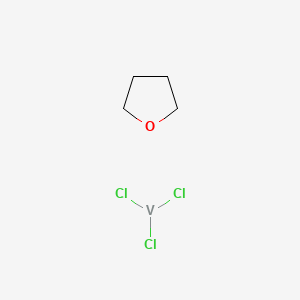![molecular formula C27H34N2O9 B579552 methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 19456-89-4](/img/structure/B579552.png)
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is a monoterpenoid indole alkaloid glycoside found in various plants, particularly those in the Apocynaceae family. It is a precursor to several bioactive alkaloids and plays a crucial role in the biosynthesis of complex indole alkaloids. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine and secologanin under acidic conditions. This reaction produces strictosidine, which can be further converted into vincoside . The reaction typically requires mild conditions and purification by crystallization and flash chromatography to obtain the desired product in fair yield .
Industrial Production Methods
Industrial production of vincoside often involves the extraction from plant sources such as Vinca rosea. The plants are subjected to radiochemical dilution analysis and direct isolation to obtain vincoside and its related compounds . Advanced purification techniques, including column chromatography, are employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of vincoside into other bioactive alkaloids.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of vincoside can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving vincoside often use nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from the chemical reactions of vincoside include heteroyohimbine alkaloids such as 19-epiajmalicine and its oxindole derivatives . These products are synthesized through biogenetically patterned reaction sequences .
Wissenschaftliche Forschungsanwendungen
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of vincoside involves its interaction with specific molecular targets and pathways. methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate exerts its effects by binding to proteins such as peroxisome proliferator-activated receptor gamma (PPARG) and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This interaction leads to the modulation of inflammatory responses and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is compared with other similar compounds, including:
Conclusion
This compound is a versatile and significant compound in the realm of natural products and pharmacology. Its diverse chemical reactions, extensive research applications, and unique mechanism of action make it a valuable subject of study. Understanding vincoside’s properties and potential can lead to the development of new therapeutic agents and a deeper insight into the biosynthesis of complex alkaloids.
Eigenschaften
CAS-Nummer |
19456-89-4 |
|---|---|
Molekularformel |
C27H34N2O9 |
Molekulargewicht |
530.574 |
IUPAC-Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19-,20-,22-,23+,24-,26+,27+/m1/s1 |
InChI-Schlüssel |
XBAMJZTXGWPTRM-KTSWSYMLSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)

![1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)](/img/new.no-structure.jpg)





![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)

